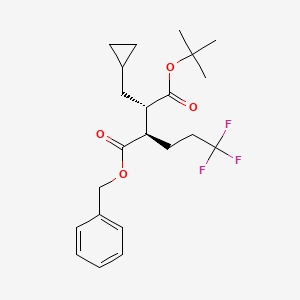

(2R,3S)-1-benzyl 4-tert-butyl 3-(cyclopropylmethyl)-2-(3,3,3-trifluoropropyl)succinate

Description

This compound is a stereospecific succinate derivative featuring a benzyl ester at position 1, a tert-butyl ester at position 4, a cyclopropylmethyl group at position 3, and a 3,3,3-trifluoropropyl substituent at position 2. Its (2R,3S) stereochemistry is critical for its physicochemical and biological properties, influencing solubility, metabolic stability, and receptor interactions.

Properties

Molecular Formula |

C22H29F3O4 |

|---|---|

Molecular Weight |

414.5 g/mol |

IUPAC Name |

4-O-benzyl 1-O-tert-butyl (2S,3R)-2-(cyclopropylmethyl)-3-(3,3,3-trifluoropropyl)butanedioate |

InChI |

InChI=1S/C22H29F3O4/c1-21(2,3)29-20(27)18(13-15-9-10-15)17(11-12-22(23,24)25)19(26)28-14-16-7-5-4-6-8-16/h4-8,15,17-18H,9-14H2,1-3H3/t17-,18+/m1/s1 |

InChI Key |

FOMPFMRYPHGRIE-MSOLQXFVSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CC1CC1)[C@@H](CCC(F)(F)F)C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1CC1)C(CCC(F)(F)F)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-1-benzyl 4-tert-butyl 3-(cyclopropylmethyl)-2-(3,3,3-trifluoropropyl)succinate can be achieved through a multi-step organic synthesis process. The key steps involve:

Formation of the succinate backbone: This can be achieved through a Michael addition reaction, where a suitable Michael acceptor is reacted with a nucleophile.

Introduction of the benzyl group: This step can be performed using a benzyl halide in the presence of a base, such as sodium hydride, to form the benzylated intermediate.

Addition of the tert-butyl group: The tert-butyl group can be introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

Cyclopropylmethyl group attachment: This can be achieved through a cyclopropanation reaction using a suitable cyclopropylmethyl halide and a strong base.

Incorporation of the trifluoropropyl group: The trifluoropropyl group can be introduced through a nucleophilic substitution reaction using a trifluoropropyl halide.

Industrial Production Methods

Industrial production of (2R,3S)-1-benzyl 4-tert-butyl 3-(cyclopropylmethyl)-2-(3,3,3-trifluoropropyl)succinate may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and cyclopropylmethyl groups, to form corresponding alcohols, ketones, or carboxylic acids.

Reduction: Reduction reactions can be performed on the carbonyl groups present in the succinate backbone to form alcohols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

Oxidation: Benzyl alcohol, cyclopropylmethyl ketone, trifluoropropyl carboxylic acid.

Reduction: Benzyl alcohol, tert-butyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

Material Science: It can be used in the synthesis of novel polymers and materials with unique properties.

Biology

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Protein Binding Studies: Its unique structure allows for the study of protein-ligand interactions.

Medicine

Drug Development: The compound’s potential biological activity makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.

Industry

Specialty Chemicals: It can be used in the production of specialty chemicals with specific applications in various industries.

Mechanism of Action

The mechanism of action of (2R,3S)-1-benzyl 4-tert-butyl 3-(cyclopropylmethyl)-2-(3,3,3-trifluoropropyl)succinate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to inhibition or activation of enzymatic pathways, affecting various biological processes.

Comparison with Similar Compounds

Substituent Analysis and Functional Group Impact

The compound’s uniqueness arises from its combination of substituents:

- Benzyl ester : Enhances lipophilicity and membrane permeability compared to simpler esters (e.g., methyl or ethyl).

- tert-Butyl ester : Provides steric hindrance, reducing enzymatic hydrolysis and improving metabolic stability .

- 3,3,3-Trifluoropropyl group : Improves bioavailability and binding affinity via fluorine’s electronegativity and hydrophobic effects.

Comparison with (2R,3S)-tert-Butyl 3-Amino-2-hydroxy-4-phenylbutanoate (): While both compounds share the tert-butyl ester and stereochemistry, the absence of trifluoropropyl and cyclopropylmethyl groups in the latter reduces its metabolic stability and hydrophobic interactions. Molecular weight differences (e.g., ~350 g/mol for the target compound vs. ~265 g/mol for the butanoate analog) also affect pharmacokinetics .

Lumping Strategy and Toxicity Profiles ()

Compounds with similar substituents (e.g., trifluoropropyl, benzyl esters) are often grouped using lumping strategies to predict properties. For instance:

| Compound Class | Key Substituents | Toxicity Risk (Predicted) |

|---|---|---|

| Trifluoropropyl-containing | High electronegativity | Low (enhanced stability) |

| Cyclopropylmethyl-containing | Ring strain | Moderate (reactivity) |

| Benzyl ester-containing | Lipophilic | Variable (CYP450 metabolism-dependent) |

The target compound’s trifluoropropyl group may reduce toxicity compared to non-fluorinated analogs, while the cyclopropylmethyl group could introduce reactive intermediates under oxidative conditions .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

The compound (2R,3S)-1-benzyl 4-tert-butyl 3-(cyclopropylmethyl)-2-(3,3,3-trifluoropropyl)succinate , with a molecular formula of and a molecular weight of 414.5 g/mol, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships, in vitro and in vivo studies, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural elements that may influence its biological activity:

- Benzyl Group : Often associated with increased lipophilicity and potential interactions with various biological targets.

- Tert-butyl Group : Known to enhance stability and solubility.

- Cyclopropylmethyl Group : May contribute to unique binding interactions with target proteins.

- Trifluoropropyl Group : This fluorinated moiety can enhance metabolic stability and alter pharmacokinetics.

The primary mechanism of action for (2R,3S)-1-benzyl 4-tert-butyl 3-(cyclopropylmethyl)-2-(3,3,3-trifluoropropyl)succinate appears to be through antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a well-known target for analgesic drugs due to its role in pain perception.

Structure-Activity Relationship (SAR)

Research has indicated that modifications in the C-region of benzyl derivatives can significantly impact TRPV1 antagonism. For instance, compounds with specific substitutions have shown enhanced potency against capsaicin-induced activation:

| Compound | K_i (CAP) | Analgesic Activity (%) |

|---|---|---|

| Compound 43 | 0.3 nM | 48% at 10 mg/kg |

| Compound 44S | 0.5 nM | 57% at 10 mg/kg |

These results suggest that the compound's structural features are critical for its biological efficacy .

In Vitro Studies

In vitro assays using human TRPV1 expressed in CHO cells demonstrated that (2R,3S)-1-benzyl 4-tert-butyl 3-(cyclopropylmethyl)-2-(3,3,3-trifluoropropyl)succinate effectively inhibited capsaicin-induced activation. The fluorometric imaging plate reader (FLIPR) assays revealed significant antagonistic activity, supporting the hypothesis that this compound could serve as a potent analgesic candidate .

In Vivo Studies

In vivo experiments further validated the in vitro findings. The compound was administered orally at doses of 3 mg/kg before capsaicin injection, leading to substantial inhibition of hypothermic responses associated with TRPV1 activation:

- Compound 43 : Inhibited hypothermic response by 80% .

- Compound 44S : Inhibited hypothermic response by 57% .

Notably, both compounds did not induce hyperthermia at the tested doses, indicating a favorable safety profile .

Analgesic Efficacy in Neuropathic Pain Models

Recent studies have highlighted the analgesic potential of (2R,3S)-1-benzyl 4-tert-butyl 3-(cyclopropylmethyl)-2-(3,3,3-trifluoropropyl)succinate in neuropathic pain models. In one such study:

- Methodology : Rats were subjected to nerve injury followed by treatment with varying doses of the compound.

- Results : A dose-dependent reduction in pain response was observed, supporting its therapeutic potential for managing neuropathic pain .

Comparison with Other TRPV1 Antagonists

When compared to other known TRPV1 antagonists, (2R,3S)-1-benzyl 4-tert-butyl 3-(cyclopropylmethyl)-2-(3,3,3-trifluoropropyl)succinate exhibited superior selectivity and potency. This positions it as a promising candidate for further development as an analgesic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.